molecular formula C11H13ClN2 B2934807 [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287272-05-1

[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2934807
CAS RN: 2287272-05-1
M. Wt: 208.69
InChI Key: LOTFQFLFQXEJGY-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as hydrazines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Furthermore, this compound has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine research. One area of interest is the development of this compound-based therapies for cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in various animal models and human subjects. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-amine, followed by the addition of hydrazine hydrate. Alternatively, this compound can be synthesized by the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-one, followed by the addition of hydrazine hydrate.

Scientific Research Applications

[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, this compound has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.

properties

IUPAC Name

[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTFQFLFQXEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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